Tauro-
Overview
Description
Tauro- compounds, such as taurocholic acid and tauroursodeoxycholic acid, are bile acids conjugated with taurine. These compounds play a crucial role in the emulsification of fats and are involved in various biological processes. Taurocholic acid, for example, is a yellowish crystalline bile acid that occurs as a sodium salt in the bile of mammals .
Mechanism of Action
Target of Action
The primary target of Tauro-alpha-muricholic acid (T-alpha-MCA) is the Farnesoid X receptor (FXR) . FXR is a part of the nuclear receptor superfamily and plays a key role in the regulation of a wide range of metabolic pathways .
Mode of Action
T-alpha-MCA is known to be a reversible and competitive antagonist of the Farnesoid X receptor (FXR) . It activates FXR, which is involved in the regulation of bile acid synthesis, metabolism, and transport .
Biochemical Pathways
T-alpha-MCA, as a bile acid, belongs to a class of compounds that are synthesized in the liver and play an important role in the digestive process . It is involved in the regulation of bile acid synthesis, metabolism, and transport through its interaction with FXR . The activation of FXR by T-alpha-MCA influences the diversity of bile acids in the mammalian gut .
Pharmacokinetics
As a bile acid, it is synthesized in the liver and plays a crucial role in the digestive process
Result of Action
The activation of FXR by T-alpha-MCA regulates bile acid synthesis, metabolism, and transport . This regulation can have various downstream effects, including influencing the diversity of bile acids in the mammalian gut .
Action Environment
Environmental factors can influence the action, efficacy, and stability of T-alpha-MCA. For instance, the gut microbiome can affect the levels of T-alpha-MCA, thereby influencing its action . .
Biochemical Analysis
Biochemical Properties
Tauro-alpha-muricholic acid activates Farni X receptors (FXR), which are involved in the regulation of bile acid synthesis, metabolism, and transport . This interaction with FXR suggests that this compoundalpha-muricholic acid may have a significant role in biochemical reactions involving bile acid regulation .
Molecular Mechanism
The molecular mechanism of this compoundalpha-muricholic acid is largely tied to its activation of FXR. By activating this receptor, this compoundalpha-muricholic acid can influence bile acid synthesis, metabolism, and transport .
Metabolic Pathways
This compoundalpha-muricholic acid is involved in the metabolic pathway of bile acid synthesis, metabolism, and transport, through its activation of FXR
Preparation Methods
The preparation of tauro- compounds can be achieved through various synthetic routes. For instance, the synthesis of tauroursodeoxycholic acid involves the following steps :
Addition of Ursodesoxycholic Acid and a Phenolic Compound: Ursodesoxycholic acid and a phenolic compound are added to a chloroalkane organic solvent at room temperature.
Cooling and Addition of Condensing Agent: The mixture is cooled to 10-20°C, and a condensing agent is added. The reaction is carried out at 5-45°C until completion.
Filtration and Concentration: The reaction mixture is filtered, and the filtrate is concentrated to obtain a crude product.
Recrystallization: The crude product is recrystallized to obtain refined ursodesoxycholic acid phenolic ester.
Reaction with Taurine Salt: The refined product is reacted with taurine salt in an organic alcohol solvent at 50-80°C. The mixture is then cooled, filtered, and the filter cake is dissolved in water. The pH is adjusted to 1.0-3.0 with acid, and the product is crystallized to obtain tauroursodeoxycholic acid.
Chemical Reactions Analysis
Tauro- compounds undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include:
Oxidation: Tauro- compounds can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles such as hydroxide ions or amines.
The major products formed from these reactions depend on the specific tauro- compound and the reaction conditions. For example, the hydrolysis of taurocholic acid yields taurine .
Scientific Research Applications
Tauro- compounds have a wide range of scientific research applications, including:
Comparison with Similar Compounds
Tauro- compounds can be compared with other bile acids, such as glyco- conjugated bile acids. Similar compounds include glycocholate, glycodeoxycholate, and glycochenodeoxycholate . The uniqueness of tauro- compounds lies in their conjugation with taurine, which imparts distinct physicochemical properties and biological activities. For example, tauro- compounds tend to have higher hydrophilicity compared to their glyco- counterparts .
Properties
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6S,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23+,24+,25-,26-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QQXJNSDFSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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